

# (S)-Tco-peg7-NH2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (S)-Tco-peg7-NH2 |           |
| Cat. No.:            | B12367888        | Get Quote |

# An In-depth Technical Guide to (S)-Tco-peg7-NH2

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **(S)-Tco-peg7-NH2**, a bifunctional linker molecule integral to advancements in bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals.

## **Core Chemical Identity and Properties**

**(S)-Tco-peg7-NH2** is a unique molecule featuring a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The TCO group is a highly reactive dienophile that readily participates in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under biocompatible conditions without the need for a catalyst.

The PEG7 spacer enhances the aqueous solubility of the molecule and reduces steric hindrance, which can improve the stability and pharmacokinetic profile of the resulting bioconjugates. The terminal amine group provides a versatile handle for conjugation to various molecules of interest, such as proteins, peptides, or drug payloads, through well-established amine-reactive chemistries.



Chemical Structure:

Caption: Chemical structure of (S)-Tco-peg7-NH2.

Quantitative Data Summary:

| Property           | Value                                                       | Source |
|--------------------|-------------------------------------------------------------|--------|
| Molecular Formula  | C25H48N2O9                                                  | [1][2] |
| Molecular Weight   | 520.66 g/mol                                                | [1][2] |
| Purity             | >95%                                                        | [1]    |
| Appearance         | (Not specified in search results)                           | -      |
| Solubility         | Soluble in DMSO, DCM, DMF (inferred from similar compounds) |        |
| Storage Conditions | Store at -20°C                                              | _      |
| CAS Number         | Not Available                                               |        |

# **Mechanism of Action and Key Applications**

The primary utility of **(S)-Tco-peg7-NH2** lies in its ability to facilitate the creation of complex bioconjugates through a two-step process. First, the terminal amine can be reacted with a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a protein) using standard bioconjugation techniques. Subsequently, the TCO moiety can undergo a highly efficient and bioorthogonal iEDDA reaction with a tetrazine-functionalized biomolecule, such as an antibody.

This strategy is particularly valuable in the field of ADC development, where it enables the precise, site-specific attachment of drug payloads to antibodies, leading to more homogeneous and potentially more effective therapeutics.

Logical Workflow for ADC Development:





Click to download full resolution via product page

Caption: Workflow for ADC synthesis using (S)-Tco-peg7-NH2.

# **Experimental Protocols**

The following are generalized protocols for the use of **(S)-Tco-peg7-NH2** in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

# Conjugation of (S)-Tco-peg7-NH2 to a Carboxylic Acid-Containing Payload

This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on a payload molecule.

#### Materials:

- (S)-Tco-peg7-NH2
- Carboxylic acid-containing payload



- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS, pH 7.2-7.5)

#### Procedure:

- Activation of the Payload: Dissolve the carboxylic acid-containing payload in the anhydrous organic solvent. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS. Stir at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation Reaction: Dissolve **(S)-Tco-peg7-NH2** in the reaction buffer. Add the activated payload solution to the linker solution. A typical molar ratio is 1.5 equivalents of the activated payload to 1 equivalent of the linker.
- Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- Purification: Purify the TCO-PEG7-Payload conjugate by reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and byproducts.

### **Antibody Labeling with a Tetrazine-NHS Ester**

This protocol outlines the modification of an antibody with a tetrazine moiety, preparing it for the iEDDA reaction.

#### Materials:

- Antibody of interest
- Tetrazine-NHS ester
- Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)



Desalting column

#### Procedure:

- Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 1-10 mg/mL using a desalting column.
- Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in an anhydrous solvent like DMSO to a stock concentration of 10 mM.
- Conjugation: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester to the antibody solution.
- Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the labeled antibody into a suitable storage buffer (e.g., PBS, pH 7.4).

## Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This protocol describes the final "click" reaction to form the ADC.

#### Materials:

- TCO-PEG7-Payload conjugate
- Tetrazine-labeled antibody
- Reaction buffer (e.g., PBS, pH 7.4)

#### Procedure:

- Reaction Setup: Combine the TCO-PEG7-Payload conjugate and the tetrazine-labeled antibody in the reaction buffer. A slight molar excess (e.g., 1.1 to 2 equivalents) of the TCO-PEG7-Payload is often used.
- Incubation: The reaction is typically very fast and can proceed to completion within 30-60 minutes at room temperature.







- Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other methods suitable for protein purification to remove any unreacted TCO-PEG7-Payload.
- Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Detailed experimental workflow for ADC synthesis.

## **Stability and Storage**



TCO moieties can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or in serum. Therefore, it is recommended to store **(S)-Tco-peg7-NH2** at -20°C in a desiccated environment. Solutions should be prepared fresh for best results. The stability of the final bioconjugate should be assessed under relevant experimental and storage conditions.

### Conclusion

**(S)-Tco-peg7-NH2** is a powerful and versatile tool for researchers in the fields of chemical biology and drug development. Its unique combination of a highly reactive TCO group, a solubilizing PEG spacer, and a functional amine handle enables the efficient and precise construction of complex bioconjugates. The application of this linker in ADC development, in particular, holds significant promise for the creation of next-generation targeted therapeutics with improved homogeneity and efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TCO PEG NHS, TCO-PEG-NHS [nanocs.net]
- 2. TCO\*-PEG7-NH2 | SiChem GmbH [shop.sichem.de]
- To cite this document: BenchChem. [(S)-Tco-peg7-NH2 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367888#s-tco-peg7-nh2-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com